

Spectroscopic Data for (1H-indol-2-yl)methanol (Representative Example)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Chloro-1H-indol-2-yl)methanol

Cat. No.: B1317298

[Get Quote](#)

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (1H-indol-2-yl)methanol.

Table 1: ^1H NMR Spectroscopic Data for (1H-indol-2-yl)methanol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.20	br s	-	1H	NH
7.55	d	7.8	1H	Ar-H
7.35	d	8.1	1H	Ar-H
7.12-7.01	m	-	2H	Ar-H
6.35	s	-	1H	Ar-H
4.75	s	-	2H	CH_2
1.80	br s	-	1H	OH

Solvent: DMSO-d₆

Table 2: ^{13}C NMR Spectroscopic Data for (1H-indol-2-yl)methanol

Chemical Shift (δ) ppm	Assignment
139.0	C
136.2	C
128.5	C
121.0	CH
120.0	CH
119.0	CH
111.0	CH
100.5	CH
57.0	CH ₂

Solvent: DMSO-d₆**Table 3: IR Spectroscopic Data for (1H-indol-2-yl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching
3100-3000	Medium	Aromatic C-H stretching
2920, 2850	Medium	Aliphatic C-H stretching
1615, 1580, 1450	Medium to Strong	Aromatic C=C stretching
1420	Medium	C-H bending
1340	Medium	C-N stretching
1010	Strong	C-O stretching
740	Strong	Aromatic C-H out-of-plane bending

Sample State: KBr pellet

Table 4: Mass Spectrometry Data for (1H-indol-2-yl)methanol

m/z	Relative Intensity (%)	Assignment
147	100	[M] ⁺
118	85	[M - CH ₂ OH] ⁺
91	50	[C ₇ H ₇] ⁺
77	30	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 5-10 mg of the indole derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.
- Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- Parameters:
 - Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
 - Pulse Width: A 30° to 90° pulse is used to excite the protons.
 - Spectral Width: A spectral width of -2 to 12 ppm is commonly used for organic molecules.

3. ¹³C NMR Spectroscopy:

- Instrument: The same NMR spectrometer as for ¹H NMR is used, tuned to the appropriate carbon frequency (e.g., 75, 100, or 125 MHz).
- Parameters:
 - Number of Scans: A larger number of scans (e.g., 1024 to 4096) is required due to the lower natural abundance of ¹³C.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is used.
 - Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

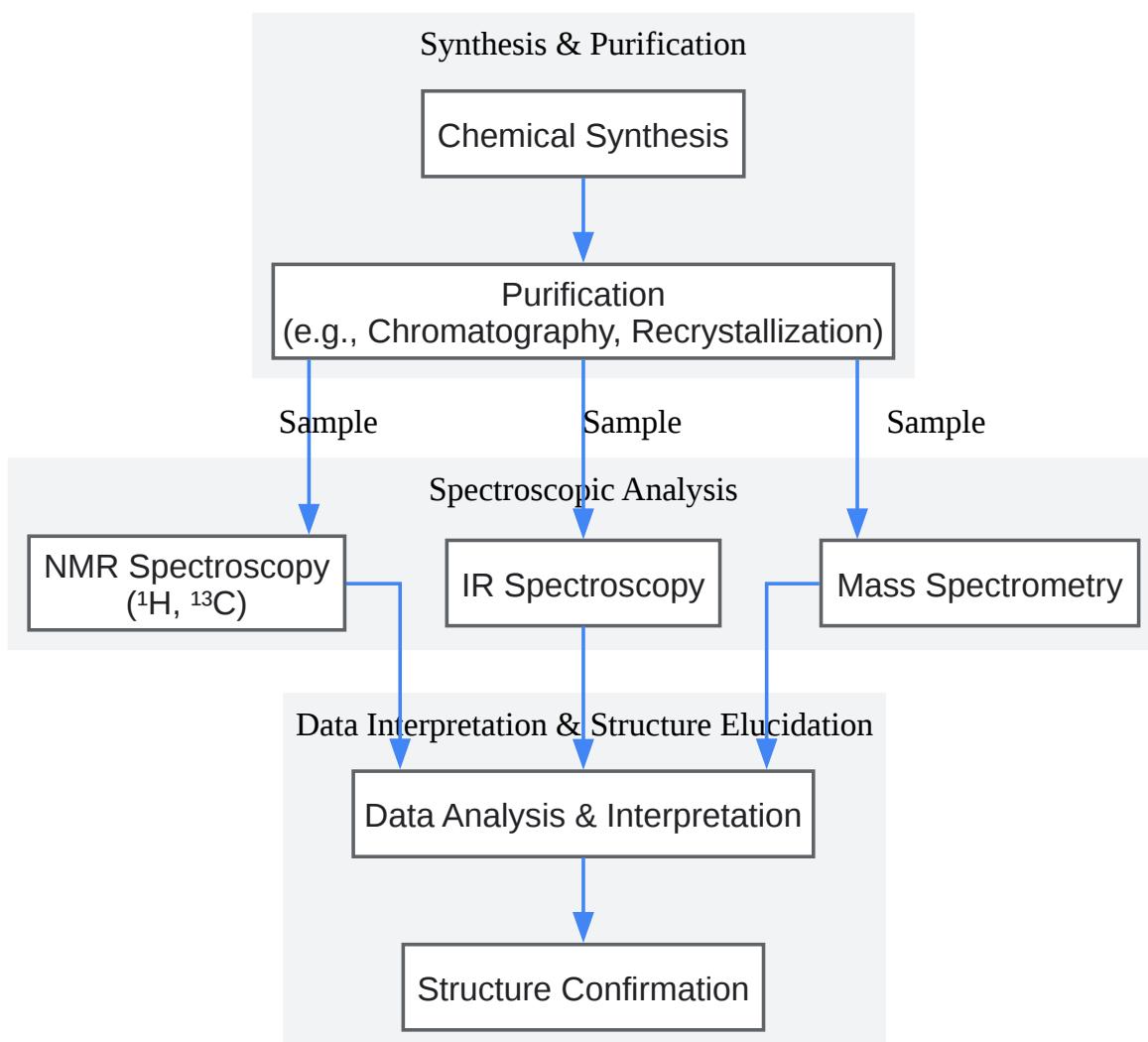
2. Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Parameters:
 - Spectral Range: The spectrum is typically recorded from 4000 to 400 cm^{-1} .
 - Resolution: A resolution of 4 cm^{-1} is generally sufficient.
 - Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded prior to the sample scan.

Mass Spectrometry (MS)

1. Sample Introduction:

- For a solid sample, it can be introduced via a direct insertion probe.
- Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).


2. Ionization and Analysis:

- Instrument: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument, is used.
- Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and determining the molecular weight.

- Mass Range: A mass-to-charge (m/z) ratio scan from a low value (e.g., 40) to a value well above the expected molecular weight (e.g., 500) is performed.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for chemical synthesis and spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic Data for (1H-indol-2-yl)methanol (Representative Example)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1317298#spectroscopic-data-for-6-chloro-1h-indol-2-yl-methanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com